molecular formula C16H16ClFN4O2S B2391844 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide CAS No. 1021225-96-6

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide

Cat. No.: B2391844
CAS No.: 1021225-96-6
M. Wt: 382.84
InChI Key: MXNLZEGNLZWYKY-UHFFFAOYSA-N
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide is a synthetic organic compound that belongs to the class of thioether derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridazine ring and the thioether linkage could impart significant biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the thioether bond: This can be achieved by reacting 6-acetamidopyridazine-3-thiol with an appropriate halogenated butanamide derivative under basic conditions.

    Amidation reaction: The intermediate product can then be reacted with 3-chloro-4-fluoroaniline to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chlorophenyl)butanamide
  • 4-((6-acetamidopyridazin-3-yl)thio)-N-(4-fluorophenyl)butanamide
  • 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)butanamide

Uniqueness

The uniqueness of 4-((6-acetamidopyridazin-3-yl)thio)-N-(3-chloro-4-fluorophenyl)butanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O2S/c1-10(23)19-14-6-7-16(22-21-14)25-8-2-3-15(24)20-11-4-5-13(18)12(17)9-11/h4-7,9H,2-3,8H2,1H3,(H,20,24)(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNLZEGNLZWYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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